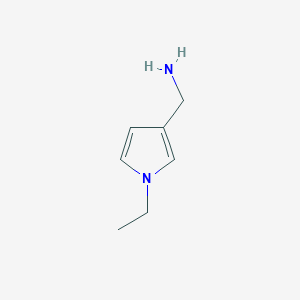![molecular formula C13H22N2S B13526982 (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a thiazole ring fused with a benzene ring, along with a methanamine group attached to the second position of the thiazole ring The tert-pentyl group is attached to the sixth position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can lead to the formation of the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. Thiazole-containing compounds have been explored for their potential to act as enzyme inhibitors, receptor modulators, and other pharmacologically active agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired characteristics, such as improved stability, conductivity, or reactivity.
Mécanisme D'action
The mechanism of action of (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
- (4,5-Dimethyl-1,3-thiazol-2-yl)(4-fluorophenyl)methanamine
- (2-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
Uniqueness
(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is unique due to the presence of the tert-pentyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions and properties that may not be observed in similar compounds.
Propriétés
Formule moléculaire |
C13H22N2S |
|---|---|
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
[6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]methanamine |
InChI |
InChI=1S/C13H22N2S/c1-4-13(2,3)9-5-6-10-11(7-9)16-12(8-14)15-10/h9H,4-8,14H2,1-3H3 |
Clé InChI |
ZXTWDZMCIRBKRI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC2=C(C1)SC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


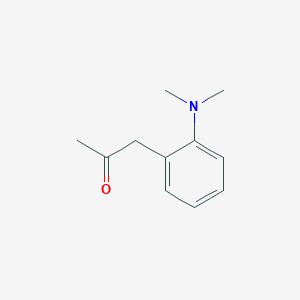
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
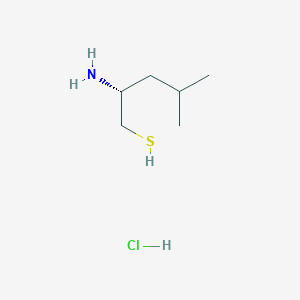

![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
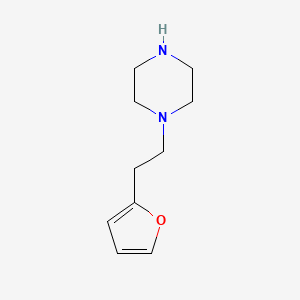

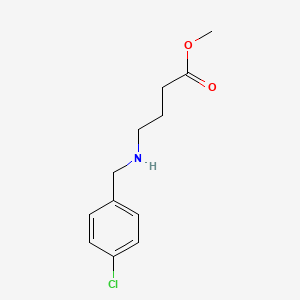

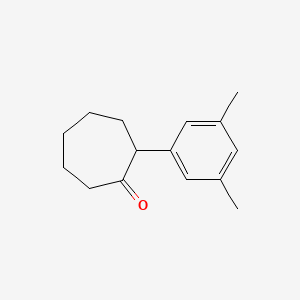

![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
